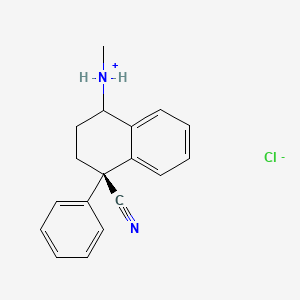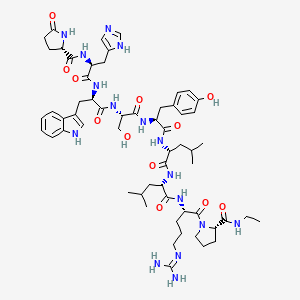![molecular formula C27H22N6Na2O6S B13774519 Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt CAS No. 67893-48-5](/img/structure/B13774519.png)
Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their vivid colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-sulfophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3,3’-dimethyl-4-aminobiphenyl to form the azo compound. This reaction is typically carried out in an alkaline medium to facilitate the coupling process.
Final Coupling: The resulting azo compound is further coupled with 2-hydroxybenzoic acid under controlled conditions to form the final product.
Neutralization and Isolation: The final product is neutralized with sodium hydroxide to form the disodium salt, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial reactors to control temperature and reaction conditions.
Efficient Coupling Reactions: Employing continuous flow reactors to ensure consistent product quality.
Purification: Utilizing filtration, crystallization, and drying techniques to obtain the pure disodium salt.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can cleave the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; sulfuric acid for sulfonation.
Major Products
Oxidation: Breakdown products including carboxylic acids and nitro compounds.
Reduction: Amines derived from the cleavage of azo bonds.
Substitution: Nitro or sulfonated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt has numerous applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can interfere with cellular processes by binding to enzymes and receptors, affecting signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-[[(2,4-diamino-5-chloro-6-quinazolinyl)methyl]amino]-: Another azo dye with similar structural features but different substituents.
4-(N-[2,4-Diamino-6-pteridinylmethyl]amino)benzoic acid sodium salt: A related compound used in similar applications but with distinct chemical properties.
Uniqueness
Structural Features: The presence of multiple azo groups and specific substituents makes benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt unique in its class.
Applications: Its stability and vibrant color make it particularly valuable in industrial dyeing processes and scientific research.
Properties
CAS No. |
67893-48-5 |
|---|---|
Molecular Formula |
C27H22N6Na2O6S |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
disodium;2,4-diamino-5-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C27H24N6O6S.2Na/c1-14-9-16(3-6-22(14)31-30-18-5-8-25(34)19(11-18)27(35)36)17-4-7-23(15(2)10-17)32-33-24-13-26(40(37,38)39)21(29)12-20(24)28;;/h3-13,34H,28-29H2,1-2H3,(H,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
QPZWGYNLLYWYRP-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=CC(=C(C=C3N)N)S(=O)(=O)[O-])C)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)






![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)



![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

